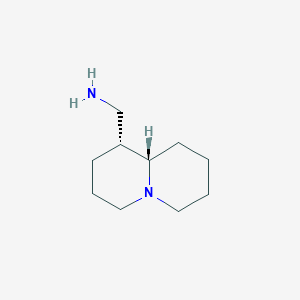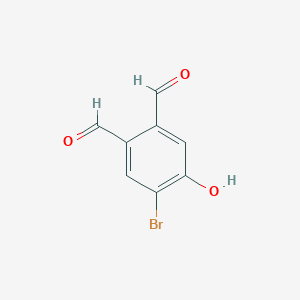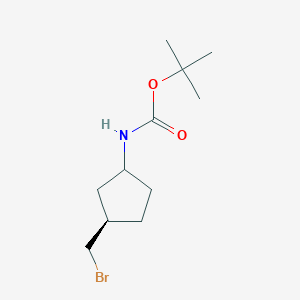
tert-Butyl ((3R)-3-(Bromomethyl)cyclopentyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((3R)-3-(Bromomethyl)cyclopentyl)carbamate is an organic compound that features a tert-butyl group, a bromomethyl group, and a cyclopentyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R)-3-(Bromomethyl)cyclopentyl)carbamate typically involves the reaction of a cyclopentyl derivative with a bromomethylating agent, followed by the introduction of a tert-butyl carbamate group. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
tert-Butyl ((3R)-3-(Bromomethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a carbonyl compound.
科学研究应用
tert-Butyl ((3R)-3-(Bromomethyl)cyclopentyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of tert-Butyl ((3R)-3-(Bromomethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability .
相似化合物的比较
Similar Compounds
- tert-Butyl ((3R)-3-(Hydroxymethyl)cyclopentyl)carbamate
- tert-Butyl ((3R)-3-(Chloromethyl)cyclopentyl)carbamate
- tert-Butyl ((3R)-3-(Methoxymethyl)cyclopentyl)carbamate
Uniqueness
tert-Butyl ((3R)-3-(Bromomethyl)cyclopentyl)carbamate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for applications in medicinal chemistry and chemical biology .
属性
分子式 |
C11H20BrNO2 |
|---|---|
分子量 |
278.19 g/mol |
IUPAC 名称 |
tert-butyl N-[(3R)-3-(bromomethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9?/m1/s1 |
InChI 键 |
VYWILIRJCAZVBU-VEDVMXKPSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC1CC[C@H](C1)CBr |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[2-[[(E)-[1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoquinolin-4-ylidene]methyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B12837365.png)

![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12837369.png)
![(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B12837377.png)
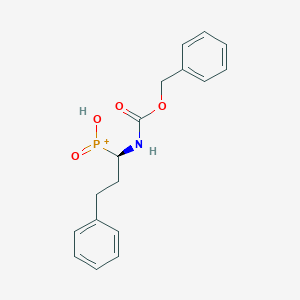
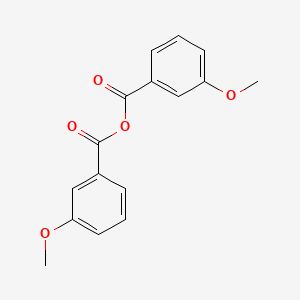
![1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837389.png)
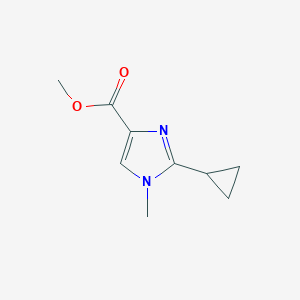
![3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B12837396.png)
